Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate
Overview
Description
Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate is a complex organic compound with the molecular formula C24H23N3O8S2 and a molecular weight of 545.58472 g/mol . This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, acetamido, and ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-acetamidophenyl sulfonyl chloride: This involves the reaction of 4-acetamidophenol with chlorosulfonic acid under controlled conditions.
Formation of bis[(4-acetamidophenyl)sulfonyl]amine: The sulfonyl chloride intermediate is reacted with ammonia or an amine to form the bis-sulfonyl amine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl and acetamido groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative used in various chemical reactions.
Bis(4-acetamidophenyl)sulfone: A related compound with similar sulfonyl and acetamido groups but lacking the ester functionality.
Uniqueness
Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields of research and industry, making it a valuable compound for scientific studies .
Properties
IUPAC Name |
methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O8S2/c1-16(28)25-19-6-12-22(13-7-19)36(31,32)27(21-10-4-18(5-11-21)24(30)35-3)37(33,34)23-14-8-20(9-15-23)26-17(2)29/h4-15H,1-3H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYGTXPZMCIXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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